

6-decylsulfanyl-7H-purine chemical properties

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Compound of Interest

Compound Name: 6-decylsulfanyl-7H-purine

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6-decylsulfanyl-7H-purine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activity of **6-decylsulfanyl-7H-purine**. As specific experimental data for this compound is limited in publicly available literature, this document extrapolates information from closely related 6-alkylthiopurine analogs and the parent compound, 6-mercaptopurine.

Core Chemical Properties

Direct experimental data for **6-decylsulfanyl-7H-purine** is not readily available. The following table summarizes the predicted and inferred chemical properties based on its structure and data from similar compounds, such as 6-(decyldithio)-1H-purine.



Property	Data	Source/Method
Molecular Formula	C15H24N4S	Calculated
Molecular Weight	292.44 g/mol	Calculated
Appearance	Expected to be a solid at room temperature.	Inferred from analogs
Melting Point	Not determined.	-
Boiling Point	Not determined.	-
Solubility	Expected to be poorly soluble in water, soluble in organic solvents.	Inferred from structure

Note: The molecular formula and weight are calculated for **6-decylsulfanyl-7H-purine**. Data for related compounds should be used with caution.

Synthesis Methodology

The synthesis of **6-decylsulfanyl-7H-purine** can be achieved through the S-alkylation of 6-mercaptopurine. This is a common and well-established method for the preparation of 6-alkylthiopurine derivatives.

Experimental Protocol: S-alkylation of 6-mercaptopurine

Materials:

- 6-mercaptopurine
- 1-Bromodecane (or other decyl halide)
- Base (e.g., sodium hydroxide, potassium carbonate)
- Solvent (e.g., ethanol, dimethylformamide)

Procedure:



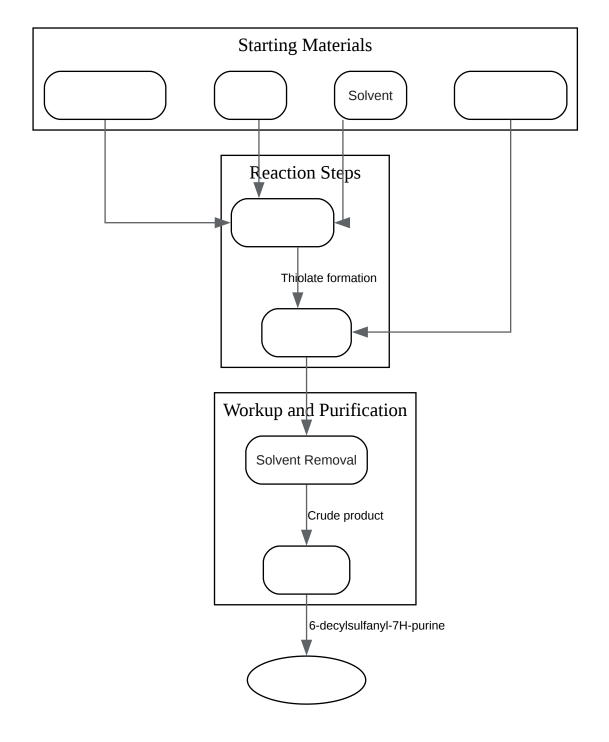




- Dissolve 6-mercaptopurine in the chosen solvent in a reaction vessel.
- Add a stoichiometric equivalent of the base to deprotonate the thiol group of 6mercaptopurine, forming the thiolate anion.
- Slowly add 1-bromodecane to the reaction mixture with stirring.
- Heat the mixture to a suitable temperature (e.g., reflux) and monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain 6decylsulfanyl-7H-purine.

Logical Workflow for Synthesis





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Caption: Synthetic workflow for **6-decylsulfanyl-7H-purine**.

Potential Biological Activity and Signaling Pathways

The biological activity of many 6-alkylthiopurines stems from their ability to act as prodrugs of 6-mercaptopurine.[1] It is highly probable that **6-decylsulfanyl-7H-purine** follows this



mechanism.

Upon cellular uptake, the decylsulfanyl group is likely cleaved, releasing 6-mercaptopurine. 6-mercaptopurine is then metabolized to its active form, thioinosine monophosphate (TIMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). TIMP can then interfere with de novo purine synthesis, a critical pathway for the proliferation of rapidly dividing cells like cancer cells.

Proposed Signaling Pathway Inhibition



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Caption: Proposed mechanism of action for **6-decylsulfanyl-7H-purine**.

Conclusion

6-decylsulfanyl-7H-purine is a derivative of the well-known antimetabolite 6-mercaptopurine. While specific experimental data is lacking, its chemical properties and biological activity can be reasonably inferred from related compounds. Its synthesis is expected to be straightforward via S-alkylation of 6-mercaptopurine. The long decyl chain may influence its solubility, membrane permeability, and pharmacokinetic profile, making it an interesting candidate for further investigation in drug development, particularly in the context of cancer and autoimmune diseases where 6-mercaptopurine has established efficacy. Further research is required to fully characterize this compound and validate its therapeutic potential.

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References

- 1. Mercaptopurine StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
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